molecular formula C20H13ClN2O4 B11671920 N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide

N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide

Cat. No.: B11671920
M. Wt: 380.8 g/mol
InChI Key: SBSMCHZKVXBPIF-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core structure with a carboxamide group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 4-chloro-3-nitroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Reduction: N-(4-amino-3-chlorophenyl)-9H-xanthene-9-carboxamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 9H-xanthene-9-carboxylic acid and 4-chloro-3-nitroaniline

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the xanthene core structure may contribute to the compound’s ability to interact with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)acetamide
  • N-(4-bromophenyl)-9H-xanthene-9-carboxamide
  • N-(4-methylphenyl)-9H-xanthene-9-carboxamide

Uniqueness

N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide is unique due to the presence of both a nitro group and a chloro group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The xanthene core structure also contributes to its unique optical and electronic properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H13ClN2O4

Molecular Weight

380.8 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C20H13ClN2O4/c21-15-10-9-12(11-16(15)23(25)26)22-20(24)19-13-5-1-3-7-17(13)27-18-8-4-2-6-14(18)19/h1-11,19H,(H,22,24)

InChI Key

SBSMCHZKVXBPIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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